molecular formula C16H14 B13829650 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene CAS No. 420121-32-0

1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene

Cat. No.: B13829650
CAS No.: 420121-32-0
M. Wt: 206.28 g/mol
InChI Key: XXNQZUUHBUOONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is a substituted benzene derivative featuring a methyl group at the ortho position and a 1-phenylpropa-1,2-dienyl (allenyl) group at the adjacent position. The allenyl moiety introduces cumulated double bonds, imparting unique reactivity and electronic properties.

Properties

CAS No.

420121-32-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3

InChI Key

XXNQZUUHBUOONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

α-Methylstilbene (1,2-Diphenylpropene)

  • Structure : Features a propene bridge between two benzene rings with a methyl substituent (CAS 833-81-8, C₁₅H₁₄) .
  • Key Differences: The target compound replaces one benzene ring in α-methylstilbene with a methyl group, reducing steric bulk.
  • Electronic Effects :
    • α-Methylstilbene’s extended conjugation stabilizes the π-system, whereas the allene in the target compound creates a polarized electron distribution, favoring electrophilic additions or [2+4] cycloadditions .

1-Methoxy-4-(1-phenylpropa-1,2-dienyl)-benzene

  • Structure : Contains a methoxy group para to the allenyl substituent (CAS 218911-52-5, C₁₆H₁₄O) .
  • Key Differences: The methoxy group is electron-donating via resonance, increasing electron density on the benzene ring compared to the methyl group in the target compound. Substituent position (para vs.

Physical and Chemical Properties

Property Target Compound α-Methylstilbene 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)-benzene
Molecular Weight (g/mol) 194.28 (C₁₆H₁₄) 194.28 (C₁₅H₁₄) 222.28 (C₁₆H₁₄O)
Boiling Point Estimated >250°C (highly conjugated) 320–325°C (lit.) Higher than target due to polar methoxy group
Reactivity Prone to [2+4] cycloadditions Photochemical dimerization Enhanced nucleophilic aromatic substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.